molecular formula C12H11ClN2O3 B14008019 methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate

methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate

Cat. No.: B14008019
M. Wt: 266.68 g/mol
InChI Key: MWCAOEHFGSQZCU-KTKRTIGZSA-N
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Description

Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with a suitable aldehyde, followed by chlorination and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Scientific Research Applications

Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(1H-benzimidazol-2-yl)carbamate: Known for its fungicidal properties.

    2-(1H-Benzimidazol-2-yl)-4-chlorobutanoic acid: Studied for its potential as an anticancer agent.

    4-Chloro-3-hydroxybut-2-enoic acid: Used in organic synthesis as an intermediate.

Uniqueness

Methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a chlorinated hydroxybutenoate moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

methyl (Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)10(9(16)6-13)11-14-7-4-2-3-5-8(7)15-11/h2-5,16H,6H2,1H3,(H,14,15)/b10-9-

InChI Key

MWCAOEHFGSQZCU-KTKRTIGZSA-N

Isomeric SMILES

COC(=O)/C(=C(/CCl)\O)/C1=NC2=CC=CC=C2N1

Canonical SMILES

COC(=O)C(=C(CCl)O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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